2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid

Overview

Description

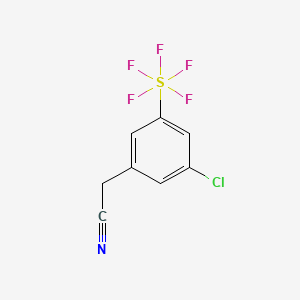

2-(2-Chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid (MFAA) is an organic compound with a wide range of applications in the fields of biochemistry, medicinal chemistry, and pharmacology. It is a synthetic molecule with a phenyl ring, a chloro-fluoro substituent, and an N-methylacetamido group. MFAA is used as a building block in the synthesis of a variety of compounds, including antibiotics, anti-cancer agents, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis of Anticancer Compounds 2-(2-Chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid and its derivatives have been explored for the synthesis of compounds with potential anticancer activity. For instance, a compound with a similar structure was synthesized using a series of chemical reactions and found to have significant anticancer activity in vitro. The improved method for preparing this compound was deemed simpler, more economical, and more convenient than previous methods, showing an overall yield of 66% (Liu Ying-xiang, 2007).

Analysis and Detection in Environmental Studies The compound and its related structures have been used in the analysis and detection of herbicides in natural water. For example, specific methods were developed to isolate and detect herbicides and their degradates, highlighting the presence of such compounds in surface water samples during annual spring flushes. This underscores the relevance of these compounds in environmental monitoring and safety assessments (L. Zimmerman, R. Schneider, E. Thurman, 2002).

Metabolism Studies Research into the metabolic pathways of chloroacetamide herbicides, which are structurally related to 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid, has been conducted to understand their carcinogenic potential. Studies involving human and rat liver microsomes revealed intricate metabolic pathways involving various metabolites and enzymes, contributing to the comprehensive understanding of these compounds' bioactivation and potential health impacts (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).

Theoretical Studies on Reactivity and Acidity Detailed theoretical studies on halogenated phenylacetic acid derivatives, including 2-(2-halophenyl)acetic acid, have been conducted to analyze their reactivity, acidity, and vibrational spectra. These studies provide valuable insights into the chemical behavior of these compounds, potentially guiding future research and applications (A. K. Srivastava, V. Baboo, B. Narayana, B. Sarojini, N. Misra, 2015).

Photodegradation Studies Research on the photodegradation behavior of related pharmaceutical compounds has been conducted to understand the stability and decomposition pathways of these compounds under light exposure. This research is crucial for assessing the long-term stability and safety of these compounds when exposed to environmental conditions (Lianming Wu, T. Y. Hong, F. Vogt, 2007).

properties

IUPAC Name |

2-[acetyl(methyl)amino]-2-(2-chloro-6-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO3/c1-6(15)14(2)10(11(16)17)9-7(12)4-3-5-8(9)13/h3-5,10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDPWFMOXVRLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C(C1=C(C=CC=C1Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)

![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)

amine](/img/structure/B1425772.png)